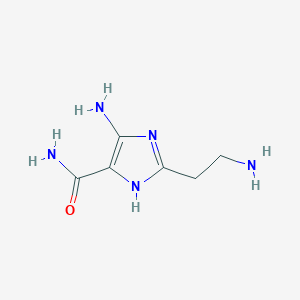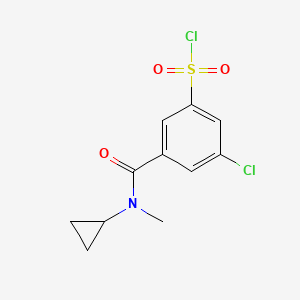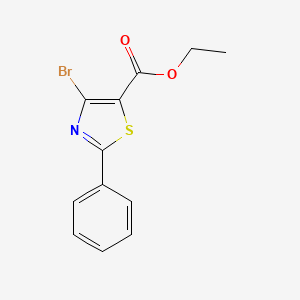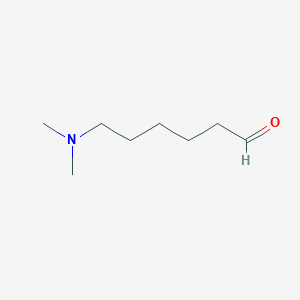
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide, also known as domiphen bromide, is a quaternary ammonium compound. It is widely used as an antiseptic and disinfectant due to its cationic surfactant properties. This compound is known for its effectiveness in killing bacteria and other microorganisms, making it a valuable ingredient in various pharmaceutical and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide typically involves the quaternization of dodecyl-dimethylamine with 2-phenoxyethyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium chloride or sodium acetate can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts .
Applications De Recherche Scientifique
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide has a wide range of applications in scientific research:
Biology: This compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Industry: It finds applications in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The mechanism of action of dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide involves its interaction with the cell membranes of microorganisms. The cationic surfactant properties allow it to disrupt the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane integrity, making it effective against a wide range of bacteria and other pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and other personal care products for its antimicrobial effects.
Chlorhexidine: A widely used antiseptic in healthcare settings.
Uniqueness
Dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide stands out due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antiseptic, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C22H41BrNO+ |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;hydrobromide |
InChI |
InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1; |
Clé InChI |
OJIYIVCMRYCWSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


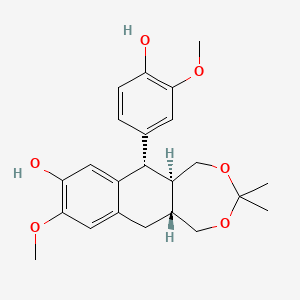


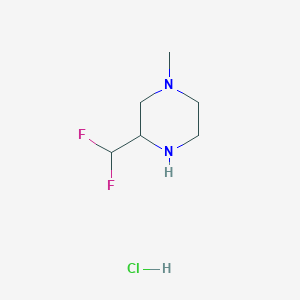
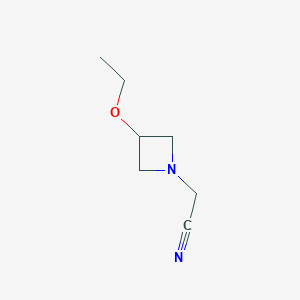

![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid](/img/structure/B12826926.png)
![2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride](/img/structure/B12826928.png)
